5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. One common method includes the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out in an ethanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Strong acids or bases can facilitate cyclization reactions.
Major Products Formed
Oxidation: Disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its potential as an antidiabetic, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a thiol group.
5-(4-Methoxyphenyl)-1H-indole: Contains an indole ring instead of an oxadiazole ring.
5-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring instead of an oxadiazole ring.
Uniqueness
5-[(2-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol is unique due to the presence of both a methoxyphenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-5-3-2-4-7(8)6-9-11-12-10(15)14-9/h2-5H,6H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIJIUYGQXPJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NNC(=S)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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